2-Methyl-1-(4-methyl-1,3-thiazol-2-yl)butan-1-ol
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Overview
Description
2-Methyl-1-(4-methyl-1,3-thiazol-2-yl)butan-1-ol is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(4-methyl-1,3-thiazol-2-yl)butan-1-ol typically involves the reaction of 4-methyl-1,3-thiazole-2-carbaldehyde with a suitable Grignard reagent, such as 2-methylbutylmagnesium bromide. The reaction is carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the reaction. The resulting intermediate is then hydrolyzed to yield the desired alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(4-methyl-1,3-thiazol-2-yl)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position, due to the electron-donating effect of the sulfur atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2-Methyl-1-(4-methyl-1,3-thiazol-2-yl)butan-1-one.
Reduction: 2-Methyl-1-(4-methyl-1,3-thiazol-2-yl)butane.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Scientific Research Applications
2-Methyl-1-(4-methyl-1,3-thiazol-2-yl)butan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals with anti-inflammatory or anticancer activities.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(4-methyl-1,3-thiazol-2-yl)butan-1-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation by binding to their active sites and preventing substrate access .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1,3-thiazole-2-carbaldehyde: A precursor in the synthesis of 2-Methyl-1-(4-methyl-1,3-thiazol-2-yl)butan-1-ol.
2-Methyl-4-(4-methyl-1,3-thiazol-2-yl)butan-1-amine: A structurally similar compound with an amine group instead of an alcohol.
2-Methyl-1-(4-methyl-1,3-thiazol-2-yl)butan-1-one: The oxidized form of the compound.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H15NOS |
---|---|
Molecular Weight |
185.29 g/mol |
IUPAC Name |
2-methyl-1-(4-methyl-1,3-thiazol-2-yl)butan-1-ol |
InChI |
InChI=1S/C9H15NOS/c1-4-6(2)8(11)9-10-7(3)5-12-9/h5-6,8,11H,4H2,1-3H3 |
InChI Key |
YYZQZAKUCPMMQG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C1=NC(=CS1)C)O |
Origin of Product |
United States |
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